molecular formula C8H11N3O2 B2757482 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1895259-96-7

2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B2757482
CAS No.: 1895259-96-7
M. Wt: 181.195
InChI Key: GCYLMSYOZLELDR-UHFFFAOYSA-N
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Description

“2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1,2,3-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has an IR (KBr, cm −1) of 3133.7 (C–H stretch, aromatic), 2926.1 (C-H, aliphatic), 1723.8 (C = O, ketone), 1587.1 (C = N), 1294.1, 1248.1 (C–N stretch, aromatic), 1149.0 (Ar-Cl) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often involve the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a melting point of 121–123 °C .

Scientific Research Applications

Peptidotriazoles Synthesis

The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been demonstrated in solid-phase peptide synthesis, showing high efficiency and compatibility with peptide synthesis on polar supports. This method allows for the incorporation of triazole units into peptide backbones or side chains, offering a versatile tool for the design of peptidomimetics or biologically active compounds (Tornøe, Christensen, & Meldal, 2002).

Ruthenium-catalyzed Synthesis

A ruthenium-catalyzed cycloaddition protocol has been developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, crucial for the construction of triazole-based scaffolds. These compounds are instrumental in creating peptidomimetics and have shown potential as HSP90 inhibitors, highlighting their significance in therapeutic applications (Ferrini et al., 2015).

Nitrogen/Sulfur Heterocycles Synthesis

A study presents the efficient synthesis of a new series of nitrogen and sulfur heterocyclic systems by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. This novel class of compounds, characterized by NMR and mass spectral analysis, showcases the potential for further research in developing new therapeutic agents or functional materials (Boraei et al., 2020).

Complexes with Copper(II), Zinc(II), and Lanthanides(III)

Research comparing the complexing properties of cyclen and cyclam derivatives with acetic acid pendant arms versus their methylphosphonic or methylphosphinic acid analogues has shown significant insights into the stability constants with copper and lanthanides. These findings have implications for the applications of these complexes in medicine, particularly in diagnostics and therapy (Lukeš et al., 2001).

Synthesis and Antimicrobial Activity

The synthesis and characterization of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. These compounds exhibit selective activity against various microorganisms, underscoring their importance in pharmaceutical research (Holla et al., 2005).

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

2-(4-cyclobutyltriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYLMSYOZLELDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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